N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, benzyl and chlorobenzyl groups, and an ethyl substituent.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects . For instance, indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways . For instance, they have been found to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, have been used clinically in the treatment of allergies . These compounds have higher affinity to H1 receptors than histamine, suggesting good bioavailability .
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . For instance, certain piperazine derivatives have been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Allergic reactions, for instance, occur in response to environmental substances known as allergens . Therefore, the presence of allergens in the environment could potentially influence the efficacy of this compound in treating allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Benzyl and Chlorobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Addition of the Ethyl Group: This step often involves alkylation reactions using ethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-chlorobenzyl)-N-methyl-4-piperidinamine
- N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo(3,4-D)pyrimidin-4-amine
Uniqueness
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-2-28(16-18-7-4-3-5-8-18)24(30)22-15-20-9-6-14-27-23(20)29(25(22)31)17-19-10-12-21(26)13-11-19/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVONGNIHBMJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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